

Application Notes and Protocols for Grosshemin Analytical Standards

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Compound of Interest

Compound Name: Grosshemin

Cat. No.: B1209560

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Introduction

Grosshemin is a naturally occurring sesquiterpene lactone of the guaianolide class, first isolated from plants of the *Centaurea* genus, such as *Centaurea scabiosa*.^[1] With a molecular formula of $C_{15}H_{18}O_4$ and a molecular weight of 262.30 g/mol, **Grosshemin** has garnered interest for its potential biological activities.^[1] Notably, it has been shown to inhibit serotonin release and, like other guaianolide sesquiterpene lactones, is presumed to possess anti-inflammatory properties, potentially through the modulation of the NF- κ B signaling pathway.

These application notes provide a comprehensive overview of the analytical standards for **Grosshemin**, including its physicochemical properties, and detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, protocols for evaluating its biological activity are presented, along with a visualization of its putative anti-inflammatory signaling pathway.

Physicochemical Properties of Grosshemin

A summary of the key physicochemical properties of **Grosshemin** is provided in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in biological systems.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ O ₄	PubChem
Molecular Weight	262.30 g/mol	PubChem
Class	Guaianolide Sesquiterpene Lactone	PubChem
Appearance	White to off-white solid	Inferred from similar compounds
Solubility	Slightly soluble in water	FooDB
pKa (most acidic)	14.71 (predicted)	FooDB
LogP	1.15 (predicted)	FooDB

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is essential for determining the purity of a **Grosshemin** analytical standard and for its quantification in various matrices. While a specific validated method for a **Grosshemin** reference standard is not publicly available, the following proposed method is based on established protocols for the analysis of other natural products and sesquiterpene lactones.^[2]

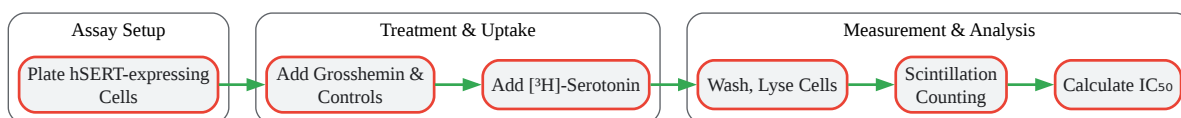
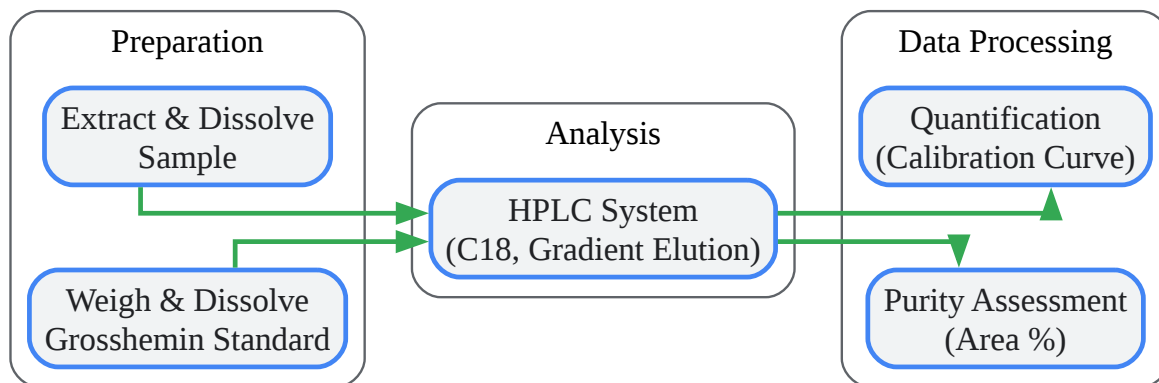
Proposed HPLC Method:

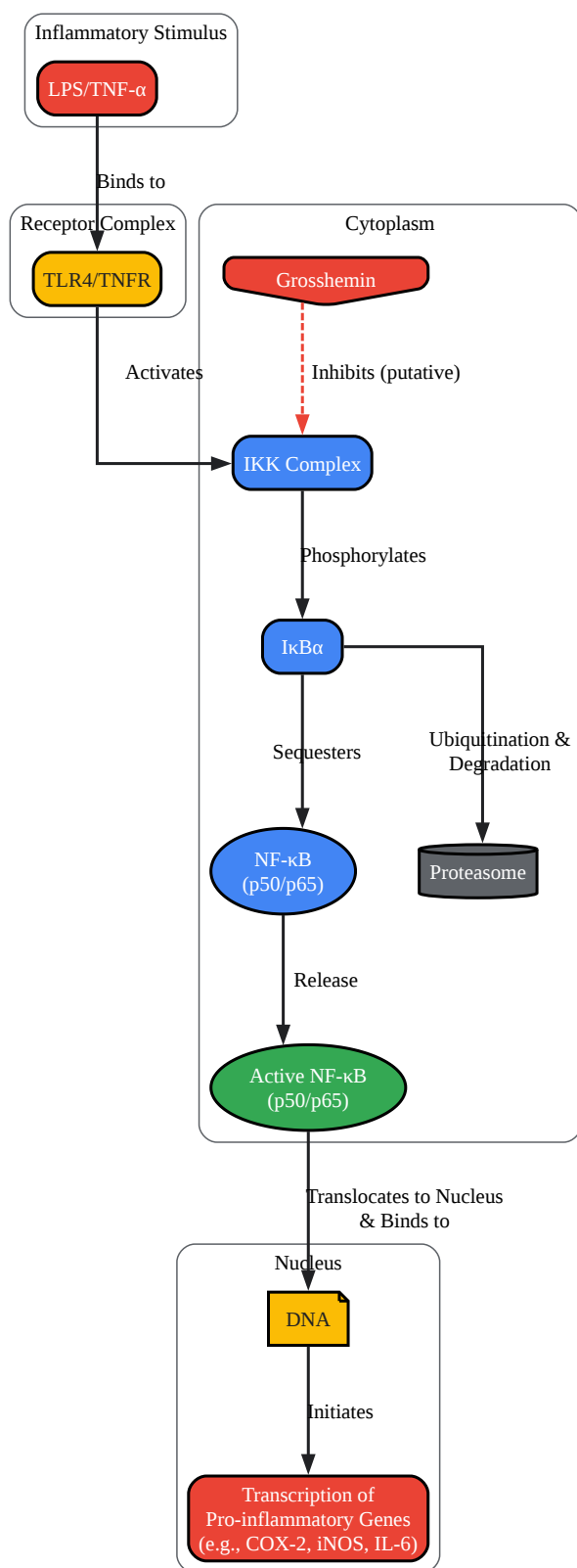
Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70-90% B 30-35 min: 90% B 35-40 min: 30% B
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Injection Volume	10 µL
Column Temperature	25 °C

Experimental Protocol:

- **Standard Solution Preparation:** Accurately weigh approximately 1 mg of **Grosshemin** analytical standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 100 µg/mL.
- **Sample Preparation:** For analysis of **Grosshemin** in a sample matrix, an appropriate extraction method should be developed and validated. The final extract should be dissolved in the initial mobile phase.
- **Chromatographic Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** The purity of the **Grosshemin** standard can be determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using a series of known concentrations of the **Grosshemin** standard.

Workflow for HPLC Analysis of **Grosshemin**





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